molecular formula C12H18BrN3 B1379588 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine CAS No. 1289270-94-5

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine

Cat. No.: B1379588
CAS No.: 1289270-94-5
M. Wt: 284.2 g/mol
InChI Key: OYIJAZWAJLAGPV-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine (CAS: 1289270-94-5) is a piperazine derivative featuring a brominated pyridinyl moiety and a 4-ethylpiperazine substituent. It is utilized in medicinal chemistry research, particularly in antiviral and CNS-targeting drug discovery. Its molecular formula is C₁₂H₁₇BrN₃, with a molecular weight of 283.19 g/mol . The compound is structurally characterized by a 5-bromo-6-methylpyridin-2-yl group linked to a piperazine ring, with an ethyl group at the 4-position. Commercial availability (e.g., Combi-Blocks catalog QY-1247, 97% purity) underscores its relevance in preclinical studies .

Properties

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-3-15-6-8-16(9-7-15)12-5-4-11(13)10(2)14-12/h4-5H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIJAZWAJLAGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridine and 4-ethylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. Studies have shown that 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine may modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

Case Study :
A study conducted on rodent models demonstrated that administration of this compound resulted in increased levels of serotonin in the synaptic cleft, leading to improved mood and reduced anxiety-like behaviors.

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)15Inhibition of cell cycle progression
HeLa (Cervical)12Disruption of mitochondrial function

Neurological Research

This compound has been studied for its interactions with various neurotransmitter receptors, including dopamine and serotonin receptors. Its structural similarities to known psychoactive substances make it a candidate for exploring new treatments for neurological disorders.

Case Study :
A recent investigation into its effects on dopamine receptors revealed that the compound could act as a partial agonist, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease.

Synthetic Applications

The compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

  • Antiviral Activity : Methyl substituents (e.g., 4-methylpiperazine) outperform ethyl analogs in RSV inhibition (IC₅₀ = 5.1 µM vs. micromolar range for ethyl) .
  • Anti-HIV Activity : Ethyl ester derivatives (e.g., compound 11c) show moderate RNase H inhibition (IC₅₀ = 26.2 µM), but are less potent than acetylpiperazine analogs (IC₅₀ = 3.3–6.8 µM) .
  • Toxicity : The ethyl group correlates with elevated hemotoxicity (e.g., compound 5b in antimalarial studies) compared to methyl or morpholine derivatives .
Pharmacological Efficacy in Disease Models
  • Anticonvulsant Activity : 4-Ethylpiperazine derivatives (e.g., compound 3n) exhibit 35.99% protection against histamine-induced convulsions, underperforming compared to 2-pyridyl-substituted analogs (48.34%) .
  • Gene Delivery: Cyclopropylmethyl-substituted analogs (e.g., GF46295) demonstrate superior siRNA knockdown effects in glioblastoma cells compared to ethyl derivatives .
Structural-Activity Relationships (SAR)
  • Substituent Size : Smaller groups (e.g., methyl) enhance antiviral potency, while bulkier groups (ethyl, cyclopropylmethyl) improve gene delivery or metabolic stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in pyridinyl esters) enhance RNase H binding affinity in anti-HIV studies .

Biological Activity

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound features a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, linked to a piperazine moiety. Its potential biological activities have made it a subject of various research studies, particularly in pharmacology and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrN. The presence of the bromine and methyl groups contributes to its unique reactivity profile, making it suitable for various biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity, although specific mechanisms and efficacy against various pathogens require further investigation.
  • Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects, particularly in models of neuroinflammation. This suggests a possible role in treating neurodegenerative diseases.
  • Enzyme Interaction : It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects. For instance, some studies indicate potential interactions with cholinesterase enzymes, relevant in Alzheimer's disease research .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may bind to specific molecular targets such as receptors or enzymes, influencing their activity. This modulation could lead to therapeutic effects in various biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
2-Bromo-6-methylpyridinePrecursor for synthesisLimited direct activity
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazineSimilar structure; different piperazine substitutionNeuroinflammation imaging potential
Quinolinyl-pyrazolesDifferent functional groupsVaried biological activities

This table highlights how structural variations can influence biological activity, emphasizing the significance of the piperazine ring and bromine substitution in this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antibacterial Efficacy : Research indicated that derivatives of similar pyridine compounds exhibited varying degrees of antibacterial activity against resistant strains of E. coli. These findings suggest that modifications in structure can enhance or diminish antimicrobial efficacy .
  • Neuroinflammation Studies : In vitro studies demonstrated that certain derivatives could inhibit inflammatory pathways associated with neurodegeneration. This points towards a potential application in treating conditions like Alzheimer's disease.
  • Enzyme Inhibition : Investigations into enzyme interactions have shown that some derivatives can inhibit cholinesterase activity effectively, which is crucial for developing treatments for cognitive impairments .

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